2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate
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Overview
Description
2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate is a chemical compound with the molecular formula C6H13N3O•2HCl. It is commonly used in biochemical research and has various applications in chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable tool in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate typically involves the reaction of piperazine with acetic anhydride, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Water or ethanol
Catalysts: None required
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Reactors: Large-scale reactors with temperature control
Purification: Crystallization and filtration to obtain the pure compound
Quality Control: Analytical techniques such as HPLC and NMR to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding N-oxides
Reduction: Can be reduced to primary amines using reducing agents like lithium aluminum hydride
Substitution: Participates in nucleophilic substitution reactions, especially at the piperazine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: N-oxides of piperazine
Reduction: Primary amines
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites
Receptor Modulation: Alters receptor activity by acting as an agonist or antagonist
Comparison with Similar Compounds
2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate can be compared with other similar compounds such as:
Piperazine: A simpler structure with similar reactivity but less specificity
N-Acetylpiperazine: Similar in structure but with different reactivity and applications
Piperazine derivatives: Various derivatives with modifications on the piperazine ring, offering different properties and uses
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-piperazin-1-ylacetamide;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH.H2O/c7-6(10)5-9-3-1-8-2-4-9;;;/h8H,1-5H2,(H2,7,10);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXWNTWASOLXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)N.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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